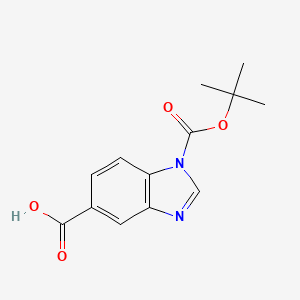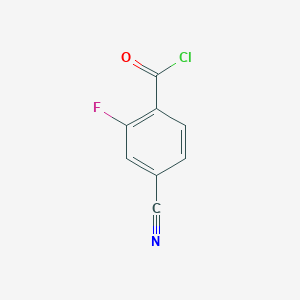![molecular formula C17H26N2O3 B1292060 1-Boc-4-[(2-méthoxyphényl)amino]pipéridine CAS No. 501673-75-2](/img/structure/B1292060.png)
1-Boc-4-[(2-méthoxyphényl)amino]pipéridine
Vue d'ensemble
Description
tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a 2-methoxyphenyl group attached to the amino group. This compound is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Applications De Recherche Scientifique
tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
It is known to be used as an intermediate in the manufacture of fentanyl and various related derivatives . These compounds primarily target the opioid receptors in the brain, which play a crucial role in pain perception.
Mode of Action
Fentanyl and its derivatives are opioid agonists that bind to the body’s opioid receptors, particularly the mu-opioid receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron reagents with organic halides or pseudohalides, catalyzed by a palladium(0) complex .
Pharmacokinetics
Fentanyl, for example, is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects .
Result of Action
Fentanyl and its derivatives, for example, can cause analgesia, sedation, and respiratory depression by acting on the central nervous system .
Analyse Biochimique
Biochemical Properties
1-Boc-4-[(2-methoxyphenyl)amino]piperidine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins during these reactions. For instance, it can act as a precursor in the preparation of protein agonists or antagonists, including kinesin spindle protein inhibitors, which have potential anticancer activity . Additionally, it interacts with orphan G-protein coupled receptor GPR119 agonists, which have antidiabetic potential . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 1-Boc-4-[(2-methoxyphenyl)amino]piperidine on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been identified as a precursor in the synthesis of aspartic acid protease inhibitors, which can affect cellular processes by inhibiting specific proteases involved in protein degradation . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-Boc-4-[(2-methoxyphenyl)amino]piperidine exerts its effects through various mechanisms. One key mechanism involves its role as a protecting group for amines, which allows for selective reactions in the synthesis of complex molecules . The Boc group can be cleaved under acidic conditions, revealing the free amine for further reactions. This process involves the formation of a carbocation intermediate, which is stabilized by resonance and undergoes elimination to form the final product . Additionally, the compound can participate in enzyme inhibition or activation by binding to specific active sites on enzymes, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-4-[(2-methoxyphenyl)amino]piperidine can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade under acidic or basic conditions, leading to the loss of the Boc protecting group . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can result in changes in cell viability and function. In in vivo studies, the compound’s stability and degradation can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Dosage Effects in Animal Models
The effects of 1-Boc-4-[(2-methoxyphenyl)amino]piperidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, toxic or adverse effects can be observed, including changes in liver and kidney function, as well as alterations in blood chemistry . Threshold effects have been identified, where a specific dosage level results in a significant change in the compound’s impact on cellular and physiological processes.
Metabolic Pathways
1-Boc-4-[(2-methoxyphenyl)amino]piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to active metabolites. The compound can undergo hydrolysis to remove the Boc protecting group, followed by further metabolic transformations involving oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, distribution, and elimination, ultimately affecting its pharmacological activity.
Transport and Distribution
Within cells and tissues, 1-Boc-4-[(2-methoxyphenyl)amino]piperidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via active transport mechanisms or passive diffusion, depending on its physicochemical properties. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of 1-Boc-4-[(2-methoxyphenyl)amino]piperidine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes. This localization can enhance the compound’s efficacy by concentrating it in areas where it is most needed for its intended biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate can be synthesized through a multi-step process involving the protection of the piperidine nitrogen, followed by the introduction of the 2-methoxyphenyl group. One common method involves the following steps:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a Boc protecting group. This is typically achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of 2-Methoxyphenyl Group: The protected piperidine is then reacted with 2-methoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc protecting group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of deprotected piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-aminopiperidine: Similar structure but lacks the 2-methoxyphenyl group.
4-Amino-1-Boc-piperidine: Another piperidine derivative with a Boc protecting group.
1-Boc-4-(phenylamino)piperidine: Similar structure with a phenyl group instead of a 2-methoxyphenyl group.
Uniqueness
tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate is unique due to the presence of the 2-methoxyphenyl group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential as a pharmacologically active compound.
Propriétés
IUPAC Name |
tert-butyl 4-(2-methoxyanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-13(10-12-19)18-14-7-5-6-8-15(14)21-4/h5-8,13,18H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDDDIHAPKMQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133084 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501673-75-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501673-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2,3-dihydrobenzo[d]thiazole](/img/structure/B1291979.png)











